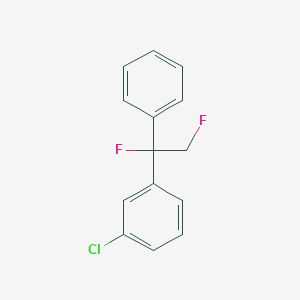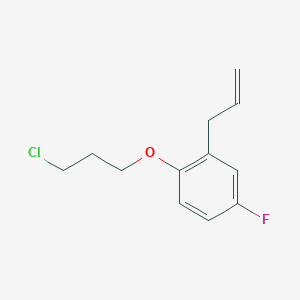
1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene is an organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloropropoxy group, a fluoro substituent, and an allyl group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-(prop-2-en-1-yl)phenol and 1-chloropropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The phenol group undergoes nucleophilic substitution with 1-chloropropane, resulting in the formation of the chloropropoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The fluoro substituent can be reduced to form a hydrogenated product.
Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Hydrogenated derivatives.
Substitution: Azido and thiocyanato derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene: Similar structure but with additional methyl groups.
1-(3-Chloropropoxy)-4-methyl-2-(prop-2-en-1-yl)benzene: Similar structure but with a methyl group instead of a fluoro substituent.
Uniqueness
1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The combination of the chloropropoxy group and the allyl group further enhances its versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
60974-24-5 |
|---|---|
Molekularformel |
C12H14ClFO |
Molekulargewicht |
228.69 g/mol |
IUPAC-Name |
1-(3-chloropropoxy)-4-fluoro-2-prop-2-enylbenzene |
InChI |
InChI=1S/C12H14ClFO/c1-2-4-10-9-11(14)5-6-12(10)15-8-3-7-13/h2,5-6,9H,1,3-4,7-8H2 |
InChI-Schlüssel |
ZTWYOBBWIUJWKY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C=CC(=C1)F)OCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


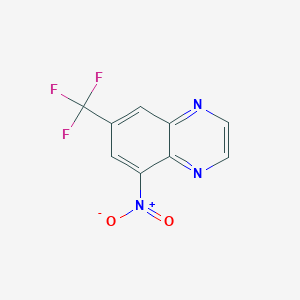

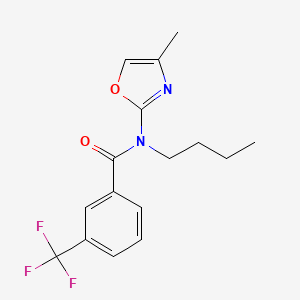
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)

![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)
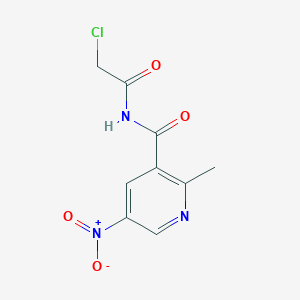



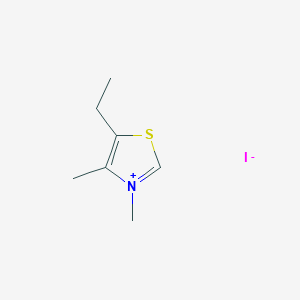

![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)
